molecular formula C23H24N2O4 B2473482 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid CAS No. 937605-14-6

2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid

Cat. No.: B2473482
CAS No.: 937605-14-6
M. Wt: 392.455
InChI Key: BYVMCUXQCMJSRL-UHFFFAOYSA-N
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Description

2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-14(2)16-9-11-17(12-10-16)20(26)13-19(23(28)29)21-15(3)24-25(22(21)27)18-7-5-4-6-8-18/h4-12,14,19,21H,13H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVMCUXQCMJSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(CC(=O)C2=CC=C(C=C2)C(C)C)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid is a pyrazolone derivative that has garnered attention for its potential biological activities. Pyrazolone compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C23H24N2O3C_{23}H_{24}N_{2}O_{3} with a molecular weight of approximately 392.4 g/mol. Its structure features a pyrazolone ring, which is significant in mediating its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, in vitro assays using various cancer cell lines have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against A549 lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound AA54925Apoptosis induction
Compound BHeLa30Cell cycle arrest
2-(3-Methyl...)A549TBDTBD

Note: TBD indicates that further studies are needed to determine specific values.

Anti-inflammatory Effects

Pyrazolone derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of pyrazolone derivatives against various bacterial strains. While specific data on the compound is limited, related compounds have shown activity against Gram-positive bacteria.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various pyrazolone derivatives, revealing that modifications at specific positions on the pyrazolone ring can enhance biological activity. For instance, substituents at the 3 and 5 positions significantly impacted anticancer efficacy.

Case Study: Synthesis and Testing

In a recent experiment, researchers synthesized a series of pyrazolone derivatives, including our compound of interest. They tested these compounds against several cancer cell lines using MTT assays to evaluate cell viability post-treatment. The results indicated that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.